molecular formula C16H13N5O2S B326811 5-({[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole

5-({[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B326811
M. Wt: 339.4 g/mol
InChI Key: XOIMXKCVCWBPCO-UHFFFAOYSA-N
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Description

5-({[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of furan, triazole, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with altered oxadiazole ring structures.

    Substitution: Substituted derivatives with various functional groups attached to the furan and triazole rings.

Scientific Research Applications

5-({[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-Furan-2-yl-[1,3,4]oxadiazole-2-thiol
  • 5-Furan-2-yl-4H-[1,2,4]triazole-3-thiol
  • N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine

Properties

Molecular Formula

C16H13N5O2S

Molecular Weight

339.4 g/mol

IUPAC Name

5-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C16H13N5O2S/c1-21-15(12-8-5-9-22-12)18-19-16(21)24-10-13-17-14(20-23-13)11-6-3-2-4-7-11/h2-9H,10H2,1H3

InChI Key

XOIMXKCVCWBPCO-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC2=NC(=NO2)C3=CC=CC=C3)C4=CC=CO4

Canonical SMILES

CN1C(=NN=C1SCC2=NC(=NO2)C3=CC=CC=C3)C4=CC=CO4

Origin of Product

United States

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